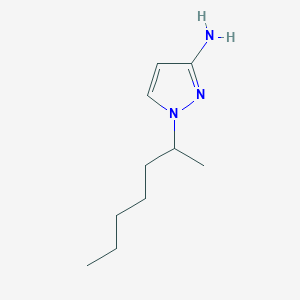

1-(Heptan-2-yl)-1H-pyrazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-heptan-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-3-4-5-6-9(2)13-8-7-10(11)12-13/h7-9H,3-6H2,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNELKQZHKTZEFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Heptan 2 Yl 1h Pyrazol 3 Amine and Analogues

Strategies for the Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole ring is a cornerstone of synthesizing pyrazole derivatives. The most prevalent methods involve the reaction of a C3 dicarbonyl equivalent with a hydrazine-based synthon.

A foundational and widely utilized method for pyrazole synthesis is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.gov This approach is straightforward and allows for the rapid construction of polysubstituted pyrazoles. nih.gov The reaction proceeds by the initial formation of a hydrazone or enehydrazine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The versatility of this method lies in the accessibility of various 1,3-dicarbonyl compounds and substituted hydrazines, enabling the synthesis of a diverse library of pyrazole derivatives. For the synthesis of 3-aminopyrazoles, a β-ketonitrile can be employed as the 1,3-dicarbonyl equivalent, reacting with a hydrazine to form the desired aminopyrazole core. The general reaction is depicted in the scheme below:

Scheme 1: General Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds

Table 1: Examples of 1,3-Dicarbonyl Compounds and Hydrazine Derivatives in Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Resulting Pyrazole Type |

|---|---|---|

| Acetylacetone | Hydrazine hydrate | 3,5-Dimethylpyrazole |

| Ethyl acetoacetate | Phenylhydrazine | 1-Phenyl-3-methyl-5-pyrazolone |

| Malononitrile | Hydrazine hydrate | 3,5-Diaminopyrazole |

In the context of synthesizing 1-(heptan-2-yl)-1H-pyrazol-3-amine, the initial step would involve the reaction of a suitable β-ketonitrile with hydrazine hydrate to produce 1H-pyrazol-3-amine. This intermediate would then undergo N-alkylation.

An alternative strategy for constructing the pyrazole ring involves the reaction of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazine derivatives. researchgate.net This method typically leads to the formation of pyrazoline intermediates, which can subsequently be oxidized to the corresponding aromatic pyrazoles. researchgate.net The reaction is initiated by a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration. researchgate.net

The choice of reaction conditions and oxidizing agent is crucial for the successful aromatization of the pyrazoline ring. Common oxidants include air, elemental sulfur, or chemical oxidizing agents. This method is particularly useful for synthesizing pyrazoles with specific substitution patterns that may not be readily accessible through the 1,3-dicarbonyl route.

N-Substitution Approaches: Formation of the 1-(Heptan-2-yl) Moiety

Once the pyrazole ring, particularly the pyrazolamine core, is synthesized, the next critical step is the introduction of the 1-(heptan-2-yl) substituent onto the nitrogen atom of the pyrazole ring.

Direct N-alkylation of pre-formed pyrazolamines is a common strategy for introducing N-substituents. researchgate.net This typically involves the deprotonation of the pyrazole nitrogen with a base, followed by reaction with an appropriate alkylating agent, such as 2-bromoheptane or 2-iodoheptane.

However, a significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is the potential for the formation of regioisomers. For a 3-aminopyrazole (B16455), alkylation can occur at either the N1 or N2 position of the pyrazole ring. The regioselectivity of the alkylation is influenced by several factors, including the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the reaction conditions. mdpi.com Steric hindrance often directs the alkylation to the less hindered nitrogen atom. mdpi.com

More recent methods have been developed to overcome some of the limitations of traditional N-alkylation. For instance, acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidates as electrophiles provides an alternative that avoids the need for strong bases and high temperatures. semanticscholar.org

A more direct and modern approach to synthesizing N-alkyl pyrazoles involves the use of primary aliphatic amines as the source of the N-substituent in a one-pot reaction. researchgate.net This methodology is particularly relevant for the synthesis of this compound, as it allows for the direct incorporation of the heptan-2-yl group from heptan-2-amine.

In a reported procedure, a primary aliphatic amine, a 1,3-dicarbonyl compound, and an electrophilic amination reagent are reacted together. acs.org This method avoids the need to handle potentially hazardous hydrazine derivatives and often proceeds under mild conditions with short reaction times. researchgate.net The reaction is believed to proceed through the in-situ formation of a hydrazine derivative from the primary amine, which then undergoes cyclocondensation with the dicarbonyl compound. thieme-connect.com This approach offers a practical and efficient route to a wide variety of N-substituted pyrazoles. acs.org

Table 2: Representative Examples of N-Substituted Pyrazoles from Primary Amines

| Primary Amine | 1,3-Dicarbonyl Compound | N-Substituted Pyrazole Product |

|---|---|---|

| Tryptamine | 2,4-Pentanedione | 3-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1H-indole acs.org |

| 1-Adamantylamine | 2,4-Pentanedione | 1-Adamantan-1-yl-3,5-dimethyl-1H-pyrazole acs.org |

Modern Synthetic Techniques and Catalytic Methods

The field of pyrazole synthesis is continually evolving, with the development of more efficient, selective, and environmentally friendly methods. Modern techniques often employ catalysts to achieve transformations that are difficult or inefficient under traditional conditions.

Transition-metal catalysis has emerged as a powerful tool in pyrazole synthesis. nih.gov For instance, copper-catalyzed reactions have been developed for the condensation of 1,3-dicarbonyl compounds with hydrazines under acid-free conditions at room temperature. organic-chemistry.org Rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides another route to highly substituted pyrazoles. organic-chemistry.org

Photoredox catalysis offers a mild and efficient method for the synthesis of polysubstituted pyrazoles from hydrazine and various Michael acceptors in the presence of air as the terminal oxidant. organic-chemistry.org Furthermore, multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, have gained significant attention for their high atom economy and procedural simplicity in synthesizing pyrazole derivatives. thieme-connect.com These modern approaches provide valuable alternatives to classical methods, often with improved yields, regioselectivity, and substrate scope. researchgate.net

Transition-Metal-Catalyzed Pyrazole Syntheses

Transition-metal catalysis offers powerful and efficient pathways to construct the pyrazole core, often under mild conditions with high yields and selectivity. While classical methods rely on thermal condensation, catalysts based on palladium, copper, nickel, and rhodium have been developed for various pyrazole syntheses, including those for N-alkyl analogues. organic-chemistry.orgorganic-chemistry.orgmdpi.com

Copper-Catalyzed Reactions: Copper catalysts are particularly prevalent in N-arylation and N-alkylation reactions for forming C-N bonds. rsc.org Copper(I) and Copper(II) salts can catalyze the coupling of pyrazole precursors. For instance, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to a range of pyrazole derivatives. organic-chemistry.org Another approach involves a copper-catalyzed three-component reaction of butadiynes, sulfonylazides, and hydrazides to yield 3-aminopyrazoles. In the context of synthesizing this compound, a plausible copper-catalyzed approach would involve the coupling of an already-formed 3-aminopyrazole with a heptan-2-yl halide or its equivalent, though direct cyclization methods are also explored.

Palladium-Catalyzed Syntheses: Palladium catalysts, renowned for their role in cross-coupling reactions, have also been applied to pyrazole synthesis. One documented method involves a palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones, which provides access to polysubstituted pyrazoles. organic-chemistry.org This method demonstrates the versatility of palladium in facilitating complex bond formations leading to the pyrazole ring. While less common for the direct synthesis of 3-aminopyrazoles from simple acyclic precursors, palladium catalysis is crucial for subsequent functionalization of the pyrazole ring.

Other Metal Catalysts: Ruthenium and iron have been employed in pyrazole synthesis from 1,3-diols and hydrazines, showcasing the expanding toolbox of transition metals for this purpose. organic-chemistry.org Nickel-based heterogeneous catalysts have been used in one-pot, three-component syntheses of pyrazoles from ketones, aldehydes, and hydrazine at room temperature, offering an economical and environmentally friendly option. mdpi.com

| Catalyst System | Reaction Type | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Cu(I) or Cu(II) salts | C-N Coupling / Cyclization | β,γ-Unsaturated hydrazones; Butadiynes, Hydrazides | Mild conditions, good for C-N bond formation. | organic-chemistry.org |

| Pd(OAc)₂ / CsF / K₂S₂O₈ | Ring-opening / Cyclization | 2H-Azirines, Hydrazones | Access to polysubstituted pyrazoles. | organic-chemistry.org |

| Heterogeneous Nickel | One-pot, 3-component | Ketones, Aldehydes, Hydrazine | Low catalyst loading, short reaction time, eco-friendly. | mdpi.com |

| Ruthenium complexes | Hydrogen Transfer | 1,3-Diols, Alkyl hydrazines | Regioselective synthesis from diols. | organic-chemistry.org |

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. These methods are particularly effective for the synthesis of heterocyclic compounds like pyrazoles. dergipark.org.trnih.gov

The synthesis of 3-amino-1H-pyrazoles via the condensation of β-ketonitriles and hydrazines can be significantly enhanced by microwave irradiation. Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. For example, the p-toluenesulfonic acid-catalyzed reaction of β-ketonitriles with hydrazine in toluene under microwave irradiation (650W, 100°C) affords 3-aminopyrazoles in excellent yields (>95%) in just a few minutes. This rapid and efficient protocol is highly applicable to the synthesis of analogues of this compound.

A study by Law et al. details a microwave-mediated process for preparing 1-aryl-1H-pyrazole-5-amines using water as a solvent. nih.gov In this method, an α-cyanoketone is combined with an aryl hydrazine in 1 M HCl and heated in a microwave reactor at 150°C for 10-15 minutes, achieving yields of 70-90%. nih.gov This highlights the potential for using green solvents and microwave energy for efficient pyrazole synthesis.

Solvent-free, or solid-phase, synthesis is another green chemistry approach that is often combined with microwave irradiation. These reactions minimize waste and can simplify product purification. The reaction of hydrazines with α,β-unsaturated carbonyl compounds under microwave irradiation and solvent-free conditions has been successfully used to synthesize 3,5-disubstituted-1H-pyrazoles. mdpi.com

| Reaction | Conditions | Time | Yield | Key Feature | Reference |

|---|---|---|---|---|---|

| β-Ketonitrile + Hydrazine | p-TSA, Toluene, 100°C, MW | ~5 min | >95% | Rapid, high yield, catalyzed. | |

| α-Cyanoketone + Aryl hydrazine | 1 M HCl (aq), 150°C, MW | 10-15 min | 70-90% | Uses water as a green solvent. | nih.gov |

| Acetyl pyrazole + DMF-DMA | Toluene, 150°C, 500W, MW | 5 min | N/A | Rapid formation of enaminone intermediate. | nih.gov |

| Hydrazonyl halides + Enaminone | Solid base catalyst, MW | N/A | Good | Synthesis of linked pyrazoles. | researchgate.net |

Regioselectivity Control in Pyrazole Formation

Controlling the regiochemistry of the reaction between an unsymmetrical substituted hydrazine, such as heptan-2-ylhydrazine, and a 1,3-dielectrophile is paramount to selectively synthesize this compound. The outcome of the reaction is influenced by steric and electronic factors of the reactants, as well as the reaction conditions, including the choice of solvent and catalyst. nih.gov

The generally accepted mechanism involves the initial nucleophilic attack of one of the hydrazine nitrogen atoms on a carbonyl group (or its equivalent), followed by intramolecular cyclization onto the second electrophilic center (e.g., a nitrile group). For an alkylhydrazine, the more nucleophilic and less sterically hindered terminal -NH₂ group typically attacks the carbonyl carbon first. The subsequent cyclization step determines the final regioisomer.

Influence of Solvents: A significant breakthrough in controlling regioselectivity has been the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents. acs.orgnih.gov While the reaction between a 1,3-diketone and methylhydrazine in ethanol (B145695) often yields a mixture of regioisomers, conducting the reaction in HFIP can dramatically increase the selectivity, in some cases to ratios as high as 97:3 in favor of one isomer. These solvents are believed to influence the reaction pathway through their unique hydrogen-bonding properties and ability to stabilize key intermediates.

Influence of Reactant Structure and Reagents: The steric bulk of the substituent on the hydrazine can play a role. An increase in the steric hindrance of the hydrazine substituent has been found to favor the formation of the 5-aminopyrazole regioisomer in some reactions involving α,β-unsaturated nitriles. chim.it Furthermore, the nature of the hydrazine reagent itself (e.g., free base versus a hydrochloride salt) can significantly affect the regioisomeric ratio. In one study, using arylhydrazine hydrochlorides favored the formation of the 1,3-regioisomer, while the corresponding free arylhydrazine base led to the 1,5-regioisomer. nih.gov This suggests that pH and the protonation state of the hydrazine are critical controlling factors.

Stepwise protocols can also influence the outcome. A one-pot reaction for synthesizing N-substituted phenylaminopyrazoles was found to be highly regio- and chemo-selective, yielding a single N¹-substituted product. nih.gov However, when the same reaction was carried out in a stepwise fashion under solvent-free conditions, a mixture of two regioisomers was formed, indicating that the reaction pathway can be manipulated by the synthetic strategy. nih.gov

| Factor | Condition/Reagent | Observed Outcome | Plausible Reason | Reference |

|---|---|---|---|---|

| Solvent | Ethanol | Low regioselectivity (e.g., 1:1.3 mixture). | Standard protic solvent effects. | |

| Solvent | HFIP (Fluorinated alcohol) | High regioselectivity (e.g., 97:3 ratio). | Specific H-bonding stabilizes one transition state over the other. | |

| Hydrazine Form | Arylhydrazine Hydrochloride | Favors 1,3-regioisomer. | Altered nucleophilicity/reaction mechanism under acidic conditions. | nih.gov |

| Hydrazine Form | Free Arylhydrazine | Favors 1,5-regioisomer. | Reaction proceeds via a different pathway under basic/neutral conditions. | nih.gov |

| Synthetic Protocol | One-pot reaction | Highly regioselective. | In-situ formation of intermediates channels the reaction down one path. | nih.gov |

Spectroscopic and Structural Characterization of 1 Heptan 2 Yl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(heptan-2-yl)-1H-pyrazol-3-amine, both ¹H and ¹³C NMR would provide key insights into its molecular structure.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the heptyl group and the pyrazole (B372694) ring. The chemical shifts are influenced by the electronic environment of each proton. Protons on carbons adjacent to the nitrogen atom of the pyrazole ring are expected to be deshielded and appear at a lower field. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrazole-H4 | 5.5 - 6.0 | Doublet | 1H |

| Pyrazole-H5 | 7.2 - 7.5 | Doublet | 1H |

| NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |

| N-CH (Heptyl) | 4.0 - 4.5 | Multiplet | 1H |

| CH₂ (Heptyl) | 1.2 - 1.8 | Multiplet | 8H |

| CH₃ (Heptyl C1) | 1.2 - 1.4 | Doublet | 3H |

| CH₃ (Heptyl C7) | 0.8 - 1.0 | Triplet | 3H |

Note: Predicted values are based on typical ranges for similar N-substituted pyrazole derivatives.

The acquisition of the spectrum would typically be performed in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) on a spectrometer operating at a frequency of 300 MHz or higher. The addition of D₂O would lead to the disappearance of the NH₂ signal, confirming its assignment. libretexts.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbons of the pyrazole ring are expected to resonate at lower fields compared to the aliphatic carbons of the heptyl chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrazole-C3 | 150 - 155 |

| Pyrazole-C5 | 135 - 140 |

| Pyrazole-C4 | 90 - 95 |

| N-CH (Heptyl) | 50 - 55 |

| CH₂ (Heptyl) | 20 - 40 |

| CH₃ (Heptyl C1) | 20 - 25 |

| CH₃ (Heptyl C7) | 13 - 15 |

Note: Predicted values are based on typical ranges for N-substituted pyrazole derivatives.

The spectrum would be acquired using a standard broadband proton-decoupled sequence to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretching (Amine) | 3200 - 3500 | Medium-Strong, two bands for primary amine |

| C-H Stretching (Aliphatic) | 2850 - 2960 | Strong |

| C=N Stretching (Pyrazole) | 1580 - 1650 | Medium |

| N-H Bending (Amine) | 1550 - 1650 | Medium |

| C-N Stretching | 1200 - 1350 | Medium |

The presence of a primary amine is characterized by two N-H stretching bands in the region of 3200-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the heptyl group would appear as strong absorptions around 2850-2960 cm⁻¹. wpmucdn.com The pyrazole ring would exhibit characteristic C=N and C-N stretching vibrations. mdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₉N₃), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (181.28 g/mol ).

The fragmentation pattern would likely involve the loss of the heptyl group or fragments thereof. A prominent peak might be observed corresponding to the loss of a C₅H₁₁ radical (71 amu) from the heptyl chain, resulting in a fragment at m/z 110. Another possible fragmentation pathway is the cleavage of the N-C bond of the heptyl substituent, leading to a pyrazol-3-amine cation. The nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, is consistent with the molecular formula of this compound.

X-ray Crystallography for Solid-State Molecular Architecture (Relevant for N-substituted pyrazoline/pyrazole derivatives)

While specific X-ray crystallography data for this compound is not available, studies on related N-substituted pyrazoline and pyrazole derivatives provide insights into the likely solid-state architecture. nih.govmdpi.comresearchgate.net

Computational Chemistry and Theoretical Investigations of 1 Heptan 2 Yl 1h Pyrazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. eurasianjournals.com These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining the electronic makeup of 1-(Heptan-2-yl)-1H-pyrazol-3-amine.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. eurasianjournals.comjcsp.org.pk By calculating the electron density, DFT can determine the ground-state energy and, from this, a host of other molecular properties. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in understanding its electronic distribution and reactivity. nih.govresearchgate.net These calculations can reveal how the heptan-2-yl group and the amine group influence the electron density of the pyrazole (B372694) ring. The electron-donating nature of the amino group is expected to increase the electron density on the pyrazole ring, affecting its aromaticity and reactivity. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the pyrazole ring, highlighting its potential to accept electrons. The HOMO-LUMO gap would provide a quantitative measure of its kinetic stability.

To illustrate, the following table presents representative HOMO, LUMO, and energy gap values for similar pyrazole derivatives, as determined by DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3,5-diaminopyrazole derivative | -5.8 | -1.2 | 4.6 |

| 5-aminopyrazolo-3-one derivative | -6.1 | -1.5 | 4.6 |

| N-phenyl pyrazole derivative | -6.2 | -1.8 | 4.4 |

This table presents illustrative data from computational studies on related pyrazole derivatives and does not represent calculated values for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netrsc.org The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the amino group, confirming their nucleophilic character. researchgate.net The hydrogen atoms of the amino group and the pyrazole NH would exhibit positive potential, indicating their electrophilic nature. The heptyl group would be a region of relatively neutral potential.

Molecular Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional structure of a molecule. researchgate.netresearchgate.net Geometry optimization procedures, typically performed using DFT methods, can identify the lowest energy conformation of this compound. researchgate.net This would involve determining the optimal bond lengths, bond angles, and dihedral angles.

Conformational analysis would be particularly important for the flexible heptan-2-yl group, which can adopt various spatial arrangements. These calculations would identify the most stable conformer and the energy barriers between different conformations. The planarity of the pyrazole ring and the orientation of the amino group relative to the ring would also be key findings from geometry optimization. nih.gov

Theoretical Studies on Intramolecular and Intermolecular Interactions

The non-covalent interactions a molecule can form are critical to its physical properties and biological activity.

Hydrogen Bonding Networks

The presence of both hydrogen bond donors (the NH of the pyrazole ring and the NH2 of the amino group) and acceptors (the nitrogen atoms of the pyrazole ring) in this compound suggests its potential to form extensive hydrogen bonding networks. tandfonline.comresearchgate.net Theoretical studies can predict the geometry and strength of these hydrogen bonds. ias.ac.in

It is likely that in the solid state, this compound would form intermolecular hydrogen bonds, creating dimers or more extended supramolecular structures. nih.gov For instance, the amino group of one molecule could form a hydrogen bond with the pyrazole nitrogen of a neighboring molecule. nih.gov Intramolecular hydrogen bonding between the amino group and the adjacent pyrazole nitrogen is also a possibility that would influence the molecule's conformation. researchgate.net Computational studies on similar 3-aminopyrazole (B16455) systems have shown that hydrogen bonding plays a significant role in determining their preferred conformations. researchgate.net

Proton Transfer Mechanisms

Proton transfer is a fundamental reaction in chemistry, and in molecules like this compound, it can be influenced by the presence of both amino and pyrazole groups. researchgate.net Theoretical studies on similar pyrazole-containing systems suggest that intramolecular proton transfer can occur, particularly in the excited state (ESIPT). dntb.gov.uaresearchgate.netmdpi.com

In the context of pyrazoles, tautomerism, which involves the migration of a proton, is a key consideration. For pyrazole derivatives, the hydrogen atom on the pyrazole nitrogen can theoretically shift between the two nitrogen atoms. smolecule.com In the case of this compound, the stability of different tautomers can be assessed using computational methods. The electron-donating or withdrawing nature of the substituents, such as the heptan-2-yl and amino groups, can influence the thermodynamics of this process. researchgate.netsmolecule.com

Computational models, often employing Density Functional Theory (DFT), can be used to calculate the potential energy surfaces for proton transfer reactions. dntb.gov.ua These calculations help in identifying the transition states and determining the energy barriers associated with the proton transfer, providing a deeper understanding of the reaction kinetics. dntb.gov.uaresearchgate.net The identity of the substituent on the amino group can also affect the acidity and, consequently, the rates and mechanisms of proton transfer. researchgate.net

Reaction Pathway Analysis and Mechanistic Predictions through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms and predicting reaction pathways. researchgate.net For a molecule like this compound, theoretical calculations can model unstable intermediates and transition states that are difficult to isolate and characterize experimentally. researchgate.net

By employing methods such as DFT, it is possible to simulate various potential reactions, such as those involved in its synthesis or degradation. researchgate.net For instance, the synthesis of pyrazole derivatives often involves the cyclization of precursors. researchgate.netresearchgate.net Computational analysis can map out the energy profile of these cyclization reactions, identifying the most favorable pathway and predicting the structure of the resulting products. researchgate.netresearchgate.net

Furthermore, reaction pathway analysis can be used to understand the flow of atoms and energy during a chemical transformation. researchgate.net This can be particularly useful in predicting the regioselectivity of reactions involving the pyrazole ring or the amino group. For example, in substitution reactions, computational models can predict whether the reaction is more likely to occur at the pyrazole nitrogen, the carbon atoms of the pyrazole ring, or the amino group, based on calculated electronic properties like atomic charges and frontier molecular orbitals.

Prediction of Spectroscopic Parameters via Theoretical Models

Theoretical models are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. ksu.edu.sa For this compound, computational methods can provide valuable predictions for its NMR, IR, and UV-Vis spectra. researchgate.netksu.edu.sanih.gov

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. ksu.edu.sanih.gov These theoretical chemical shifts can aid in the assignment of experimental signals to specific atoms within the molecule. For pyrazole derivatives, theoretical calculations have been shown to accurately predict the chemical shifts of both the ring and substituent protons and carbons. nih.govmdpi.com

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its FT-IR and Raman spectra. researchgate.netksu.edu.sa By analyzing the calculated vibrational modes, it is possible to assign specific peaks to the stretching, bending, and torsional motions of different functional groups within this compound, such as the N-H and C-N vibrations of the amino group and the various vibrations of the pyrazole ring and the heptyl chain. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netksu.edu.sa These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic transitions occurring within the molecule. ksu.edu.sa For pyrazole systems, these calculations can help understand the influence of different substituents on the electronic structure and the resulting absorption properties.

Table of Predicted Spectroscopic Data (Hypothetical Example)

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (δ, ppm) of pyrazole C4-H | 5.8 - 6.2 |

| ¹³C NMR | Chemical Shift (δ, ppm) of pyrazole C3 | 148 - 152 |

| ¹³C NMR | Chemical Shift (δ, ppm) of pyrazole C5 | 140 - 144 |

| FT-IR | N-H stretching frequency (cm⁻¹) of amine | 3300 - 3500 |

| FT-IR | C=N stretching frequency (cm⁻¹) of pyrazole ring | 1550 - 1600 |

| UV-Vis | λmax (nm) | 220 - 250 |

Note: The values in this table are hypothetical and serve as an illustrative example of the types of data that can be generated through computational studies. Actual values would require specific calculations for this compound.

Advanced Applications of N Substituted Pyrazolamines As Chemical Scaffolds and Building Blocks

Utilization in the Synthesis of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

N-substituted 3-aminopyrazoles are crucial precursors for the synthesis of fused bicyclic heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov This class of compounds is of significant interest due to its wide range of biological activities, including anticancer and protein kinase inhibitory properties, as well as applications in materials science owing to their photophysical characteristics. mdpi.comrsc.org

The most common and efficient method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core is the condensation reaction between a 3-aminopyrazole (B16455) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov In this reaction, the 3-amino group and the adjacent endocyclic nitrogen (N2) of the pyrazole (B372694) ring act as nucleophiles, reacting with the two electrophilic centers of the dicarbonyl compound to form the fused pyrimidine (B1678525) ring.

For a compound like 1-(Heptan-2-yl)-1H-pyrazol-3-amine, the reaction proceeds by its condensation with a β-dicarbonyl compound, such as acetylacetone, leading to the formation of a substituted pyrazolo[1,5-a]pyrimidine. The heptan-2-yl group at the N1 position of the pyrazole is retained in the final product, influencing its solubility, lipophilicity, and steric profile, which can be crucial for its biological activity and material properties. rsc.org

Various synthetic strategies have been developed to optimize the synthesis of these fused systems, including microwave-assisted synthesis and multi-component reactions, which offer advantages like shorter reaction times and higher yields. mdpi.comnih.gov

Table 1: Synthetic Strategies for Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles

| Method | Description | Advantages |

|---|---|---|

| Condensation | Reaction of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent (e.g., β-ketoesters, malonates). nih.govnih.gov | Widely applicable, efficient for constructing the core bicyclic system. nih.gov |

| Cyclization | Intramolecular cyclization of suitably functionalized pyrazole precursors. nih.gov | Offers control over regioselectivity. |

| Microwave-Assisted | Utilizes microwave irradiation to accelerate the condensation/cyclization reaction. nih.gov | Reduced reaction times, often improved yields. mdpi.com |

| Three-Component | A one-pot reaction involving an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound. nih.gov | High atom economy, operational simplicity. |

Role in Ligand Design for Metal Complexation

The pyrazole scaffold is a well-established component in coordination chemistry, acting as a versatile ligand for a wide array of transition metals. researchgate.netresearchgate.net N-substituted pyrazolamines, including the this compound framework, offer multiple nitrogen donor atoms that can coordinate to metal centers. The N1-substituted nitrogen and the adjacent N2 nitrogen of the pyrazole ring, as well as the exocyclic amino group, can all participate in binding. nih.govuninsubria.it

The coordination behavior of pyrazole-based ligands is diverse:

Monodentate Coordination: The pyrazole can bind to a metal center through one of its sp² nitrogen atoms. uninsubria.it

Bidentate Chelation: The 3-amino group and the N2 atom can form a stable five-membered chelate ring with a metal ion.

Bridging Ligands: The pyrazole ring can bridge two metal centers (exo-bidentate coordination), leading to the formation of dinuclear or polynuclear complexes. uninsubria.it

The N-substituent plays a critical role in modulating the electronic and steric properties of the ligand. nih.gov The bulky heptan-2-yl group in this compound can influence the geometry of the resulting metal complex, its solubility in different solvents, and the stability of the metal-ligand bond. These complexes are investigated for applications in catalysis, materials science, and as models for bioinorganic systems. nih.govnih.gov

Table 2: Examples of Metal Complexes with Pyrazole-Derivative Ligands

| Metal Ion | Ligand Type | Application Area | Reference |

|---|---|---|---|

| Zn(II), Cd(II) | Pyrazole, Phenyl-diazopyrazole | Crystal Engineering, Supramolecular Chemistry | researchgate.net |

| Cu(II), Fe(II), Cd(II) | Pyrazole-acetamide | Antimicrobial Agents, Bioinorganic Models | nih.gov |

| Ru(II), Os(II) | Bis(1H-pyrazol-3-yl)pyridine (Pincer Ligand) | Homogeneous Catalysis, Proton-Responsive Systems | nih.gov |

Development of Functional Materials and Probes

The unique electronic and structural characteristics of N-substituted pyrazolamines make them attractive building blocks for functional organic materials and chemical probes. researchgate.netnih.gov

The pyrazole ring is a component of many fluorescent molecules. globalresearchonline.netresearchgate.net Its derivatives are used to construct fluorophores with high quantum yields, photostability, and tunable emission properties. nih.gov The incorporation of an N-substituted pyrazolamine scaffold like this compound into a larger conjugated system can lead to new fluorescent dyes. The N-heptanyl group can enhance solubility in organic media and influence the solid-state packing, which affects emission properties. Pyrazoline derivatives, which are structurally related, are known to exhibit excellent blue photoluminescence and fluorescence. nih.govresearchgate.net The combination of pyrazole and pyrazoline moieties has been used to develop novel fluorescent probes. researchgate.netnih.gov

Pyrazole derivatives are extensively used in the design of chemosensors for detecting various analytes, particularly metal ions and anions. rsc.orgnih.gov These sensors often operate via fluorescence or colorimetric changes upon binding to the target species. The pyrazole unit provides the necessary coordination sites for ion recognition. nih.govresearchgate.net

A chemosensor based on a this compound framework could be designed where the pyrazole and amine nitrogens act as a binding site for a specific metal ion. The binding event would alter the electronic structure of the molecule, leading to a detectable change in its fluorescence emission (e.g., "turn-off" or "turn-on" response). nih.govresearchgate.net The lipophilic heptyl group could facilitate the sensor's incorporation into membranes or improve its solubility for specific applications. Research has shown that pyrazole-based probes can be highly selective and sensitive for detecting ions like Fe³⁺, Cu²⁺, and Cr³⁺ in environmental and biological samples. researchgate.netnih.govnih.gov

Table 3: Pyrazole-Based Chemosensors

| Sensor Type | Target Analyte | Detection Principle | Reference |

|---|---|---|---|

| Fluorescent | Fe³⁺, Cu²⁺ | Fluorescence quenching or enhancement upon ion binding. researchgate.netnih.gov | researchgate.netnih.gov |

| Fluorescent | Picric Acid | Fluorescence quenching via energy/electron transfer. nih.govresearchgate.net | nih.gov |

| Colorimetric/Fluorescent | Metal Ions (General) | Complexation leading to changes in absorption or fluorescence spectra. nih.gov | rsc.orgnih.gov |

| Fluorescent | Hypochlorous Acid (HClO) | Chemical reaction with the probe restores fluorescence. mdpi.com | mdpi.com |

The pyrazole heterocycle is a cornerstone in the agrochemical industry, found in numerous commercial herbicides, fungicides, and insecticides. royal-chem.comglobalresearchonline.net Pyrazole derivatives function by inhibiting key enzymes in pests or weeds. For example, a significant class of fungicides, the strobilurins (e.g., pyraclostrobin), and a class of herbicides targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme contain the pyrazole moiety. royal-chem.comacs.org

The discovery of new agrochemicals often involves the synthesis and screening of libraries of compounds with diverse substitutions. A molecule like this compound serves as a scaffold that can be further modified. The heptan-2-yl group contributes to the molecule's lipophilicity, which is a critical parameter for its uptake by plants or fungi and its transport to the target site. Researchers synthesize and test various N-alkyl and N-aryl pyrazole derivatives to optimize biological activity and improve crop safety. acs.org

Future Research Directions and Unaddressed Areas in 1 Heptan 2 Yl 1h Pyrazol 3 Amine Chemistry

Design and Synthesis of Novel Derivatives with Tailored Chemical Properties

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 1-(Heptan-2-yl)-1H-pyrazol-3-amine. The existing pyrazoleamine core offers multiple sites for chemical modification, including the amino group, the pyrazole (B372694) ring, and the heptyl side chain. Research in related pyrazole systems has demonstrated that strategic modification can lead to compounds with highly specific properties. nih.govmdpi.com

Future work could focus on:

Acylation and Sulfonylation of the Amino Group: The 3-amino group can be readily converted into a wide range of amides and sulfonamides. This approach is a cornerstone of medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. For instance, modifying related 1H-pyrazole-3-carboxamides has yielded potent kinase inhibitors. mdpi.com

Substitution on the Pyrazole Ring: The C4 and C5 positions of the pyrazole ring are prime targets for electrophilic substitution or more complex cross-coupling reactions. Introducing various substituents could influence the electronic properties and steric profile of the molecule. The synthesis of 1,3-diarylpyrazoles and pyrazol-3-ylthiazoles showcases how functionalizing the pyrazole ring can lead to diverse chemical entities. mdpi.comresearchgate.net

Functionalization of the Heptyl Chain: The aliphatic side chain, while often considered a simple lipophilic component, could be functionalized with hydroxyl, carbonyl, or other groups to alter solubility and introduce new interaction points with biological targets.

By systematically creating a library of derivatives, researchers can explore a wide chemical space and identify compounds with tailored properties for applications ranging from pharmaceuticals to materials science. nih.govnih.gov

Advanced Computational Approaches for Structure-Property Relationships

Computational chemistry offers powerful tools for predicting the properties of novel molecules, thereby guiding and accelerating the synthetic process. For this compound and its prospective derivatives, advanced computational methods can provide deep insights into structure-property relationships. researchgate.netresearchgate.net

Key computational areas to explore include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to optimize molecular geometries, determine electronic structures, and predict spectroscopic signatures (e.g., NMR, IR) for novel derivatives. researchgate.net Such studies can also elucidate the stability of different tautomers and conformers.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis: MEP mapping can identify the electron-rich and electron-poor regions of a molecule, highlighting the sites most likely to engage in intermolecular interactions. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding chemical reactivity and electronic transitions. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): As a library of derivatives is synthesized and tested, QSAR models can be developed to correlate specific structural features with observed chemical or biological activity. This allows for the prediction of activity for yet-unsynthesized compounds, making the design process more efficient. nih.gov

The following table summarizes key parameters that can be calculated to predict the chemical behavior of new derivatives.

| Computational Method | Predicted Parameter | Significance |

| Density Functional Theory (DFT) | Bond Dissociation Enthalpy (BDE) | Predicts the strength of specific bonds and potential antioxidant activity. researchgate.net |

| DFT / TD-DFT | Ionization Potential (IP), Electron Affinity (EA) | Determines the ease of losing or gaining an electron, crucial for redox properties. researchgate.net |

| DFT / FMO Analysis | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Active Sites | Reveals regions for electrophilic and nucleophilic attack, guiding reaction planning. researchgate.net |

These computational approaches can significantly de-risk and streamline the experimental workflow by prioritizing the synthesis of compounds with the highest probability of possessing the desired characteristics.

Mechanistic Studies of Complex Chemical Transformations Involving the Pyrazolamine Core

A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of the this compound scaffold is crucial for optimizing reaction conditions, improving yields, and controlling regioselectivity. While general methods for pyrazole synthesis are known, detailed mechanistic work on this specific substitution pattern is lacking. researchgate.netmdpi.com

Future research should address:

Regioselectivity of N-Alkylation: The initial synthesis of the title compound likely involves the alkylation of 3-aminopyrazole (B16455) with a heptyl halide. A detailed study of this reaction could clarify the factors governing the ratio of N1 versus N2 alkylation, which is a common challenge in pyrazole chemistry.

Mechanism of Ring Functionalization: Investigations into the mechanisms of electrophilic substitution or metal-catalyzed cross-coupling at the C4 and C5 positions would enable precise control over the synthesis of polysubstituted derivatives.

Novel Cyclization Strategies: Research into novel synthetic pathways, such as the oxidation-induced N-N bond formation on metal centers, could provide alternative and potentially more efficient routes to the pyrazole core that avoid hazardous reagents like hydrazine (B178648). researchgate.net Kinetic analysis and intermediate trapping experiments would be invaluable in elucidating these complex transformations. researchgate.net

Understanding these mechanisms will not only improve the synthesis of derivatives of this compound but also contribute to the broader field of heterocyclic chemistry.

Exploration of Sustainable and Green Chemistry Methodologies for Pyrazolamine Synthesis

Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound should prioritize the development of environmentally benign synthetic methods, aligning with the twelve principles of green chemistry. nih.gov

Promising areas for investigation include:

Solvent-Free and Microwave-Assisted Reactions: Many pyrazole syntheses can be performed under solvent-free conditions, often accelerated by microwave irradiation. nih.govresearchgate.net This approach dramatically reduces waste, energy consumption, and reaction times.

Use of Green Catalysts and Solvents: Replacing traditional catalysts and solvents with greener alternatives is a key goal. This could involve using benign catalysts like ammonium (B1175870) chloride or reusable heterogeneous catalysts like magnetic nanoparticles. jetir.orgresearchgate.net Employing water or ethanol (B145695) as solvents further enhances the environmental profile of the synthesis. jetir.orgresearchgate.net

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple steps are performed in a single reaction vessel (one-pot) or where multiple starting materials react to form the product in a single step (MCR) improves atom economy and reduces waste from intermediate purification steps. researchgate.netmdpi.com

The table below summarizes some green chemistry approaches applicable to pyrazole synthesis.

| Green Chemistry Approach | Description | Potential Benefits |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. | Reduced reaction times, higher yields, lower energy consumption. nih.gov |

| Grinding Technique | Performing reactions by grinding solids together without a solvent. | Eliminates solvent waste, simple procedure, energy efficient. researchgate.net |

| Green Catalysis | Employing non-toxic, renewable, or reusable catalysts (e.g., ammonium chloride, biocatalysts). | Reduced toxicity and waste, potential for catalyst recycling. jetir.orgnih.gov |

| Aqueous Media Synthesis | Using water as the reaction solvent. | Inexpensive, non-toxic, environmentally benign. researchgate.net |

By integrating these green methodologies, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible. nih.gov

Q & A

Q. Basic

- ¹H/¹³C NMR : Identifies substituent environments (e.g., heptan-2-yl methyl branching at δ 0.8–1.5 ppm, pyrazole protons at δ 6.5–8.0 ppm) .

- HRMS : Validates molecular weight (calc. for C₁₀H₂₀N₃: 182.16 g/mol) and detects isotopic patterns .

- IR Spectroscopy : Confirms NH₂ stretches (~3300–3500 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

- HPLC : Assesses purity (>95% by reverse-phase C18 column) .

How can reaction conditions be optimized to improve synthetic yield and selectivity?

Advanced

Key parameters include:

- Solvent polarity : Polar aprotic solvents (DMF, THF) enhance alkylation efficiency .

- Temperature control : Alkylation at 60–80°C minimizes side reactions (e.g., over-alkylation) .

- Catalyst selection : Cu(I) catalysts (e.g., CuBr) improve amination regioselectivity .

- pH modulation : Maintaining mildly basic conditions (pH 8–9) during amination prevents decomposition .

Example : A 35°C reaction with cesium carbonate as a base increased yield by 20% in analogous pyrazole syntheses .

How should researchers address conflicting bioactivity data in pyrazole derivatives?

Q. Advanced

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., alkyl chain length, fluorine substitution) to isolate pharmacophores. For example, 2-fluoroethyl groups enhance receptor binding in related compounds .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor assays) and positive controls to reduce variability .

- Meta-analysis : Compare data across studies (e.g., antimicrobial IC₅₀ values) to identify outliers due to assay conditions .

What methodologies are used to evaluate interactions with biological targets?

Q. Advanced

- Molecular docking : Predict binding modes to enzymes/receptors (e.g., COX-2, serotonin receptors) using software like AutoDock .

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (Kd, Kon/Koff) for target proteins .

- Enzyme inhibition assays : Measure IC₅₀ in vitro (e.g., acetylcholinesterase inhibition for neuroactivity studies) .

- Fluorescence polarization : Detects ligand-receptor competition in real time .

What structural features of this compound influence its chemical reactivity?

Q. Basic

- Pyrazole ring : Aromaticity stabilizes intermediates in electrophilic substitution (e.g., nitration) .

- Heptan-2-yl group : Branched alkyl chain increases lipophilicity (logP ~2.8), impacting solubility and membrane permeability .

- 3-Amino group : Participates in hydrogen bonding and serves as a site for derivatization (e.g., acylation, Schiff base formation) .

How can derivatives be designed to enhance bioactivity or reduce toxicity?

Q. Advanced

- Functional group addition : Introduce electron-withdrawing groups (e.g., -CF₃) to pyrazole C4 to enhance metabolic stability .

- Prodrug strategies : Convert the amine to a carbamate for improved bioavailability .

- Toxicity screening : Use in vitro hepatocyte assays (e.g., CYP450 inhibition) and in silico tools (e.g., ProTox-II) to predict liabilities .

Example : Adding a 2-fluorophenyl group to a related pyrazole improved anticancer activity (IC₅₀ = 1.2 μM vs. 8.5 μM in parent compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.